molecular formula C4H10O4 B009804 (Ethylenedioxy)dimethanol CAS No. 3586-55-8

(Ethylenedioxy)dimethanol

Cat. No. B009804
CAS RN: 3586-55-8
M. Wt: 122.12 g/mol
InChI Key: BXGYYDRIMBPOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis and chemical formulation of (ethylenedioxy)dimethanol are not directly detailed in the available literature. However, its presence as an active component in various commercial applications implies a synthetic pathway that ensures its stability and efficacy as a biocide and H2S scavenger. Its synthesis is likely tailored to enhance its reactivity and compatibility with other chemical agents in formulations where it is used.

Molecular Structure Analysis

The molecular structure of (ethylenedioxy)dimethanol contributes to its chemical reactivity and physical properties. While specific details on its molecular structure analysis are not provided in the literature, its effectiveness in applications suggests a structure that facilitates easy interaction with microbial membranes and chemical reactants. This structure is fundamental in its role as a biocide and in chemical reactions where it is utilized.

Chemical Reactions and Properties

(Ethylenedioxy)dimethanol is involved in various chemical reactions, especially in microbial degradation processes and as a component in biocides. It has shown effectiveness in microbial control within white mineral dispersions and in automotive painting processes by inhibiting microbial growth and enhancing the efficacy of biocides. Its chemical properties, including reactivity with formaldehyde and contribution to microbial degradation, highlight its functional versatility.

Physical Properties Analysis

The physical properties of (ethylenedioxy)dimethanol, such as solubility, boiling point, and melting point, are crucial for its application in different environments. These properties determine its effectiveness in biocidal applications and its behavior in chemical formulations. Although not explicitly detailed in the reviewed literature, these properties are inferred to align with its application requirements, ensuring its effectiveness as a biocide and chemical reactant.

Chemical Properties Analysis

The chemical properties of (ethylenedioxy)dimethanol, including its reactivity, stability, and compatibility with other chemical agents, are essential for its multifunctional applications. Its ability to act as an H2S scavenger and its role in biocidal formulations are indicative of specific chemical properties that enable these functions. The compound's effectiveness against various microbial strains and in chemical treatments suggests a balanced combination of reactivity and stability, tailored for specific industrial applications.

  • (Maiuta et al., 2009) discusses its role in microbial degradation in white mineral dispersions.
  • (Sutti et al., 2020) evaluates its efficiency as part of commercial biocides.
  • (Stipaničev et al., 2018) presents a case study on its application as an H2S scavenger and corrosion inhibitor.

Scientific Research Applications

  • Biomedical Research : Ethylene dimethanesulphonate, a related compound, has been studied for its effects on Leydig cell function in male rats, influencing hormone levels like serum LH and FSH (Jackson & Morris, 2009).

  • Corrosion Inhibition : N,N'-Bis(1-phenylethanol)ethylenediamine, a derivative, is effective in inhibiting steel corrosion in acidic media, highlighting the importance of such compounds in industrial applications (Sığırcık et al., 2017).

  • Fuel Additives : Adding dimethoxymethane, a related compound, to diesel fuel can significantly reduce soot emissions, showing potential for environmental applications in the automotive industry (Song & Litzinger, 2006).

  • Molecular Studies : Ethylene glycol and 1,2-dimethoxyethane, which is structurally similar to (ethylenedioxy)dimethanol, have been analyzed for their conformational behaviors, demonstrating the importance of such studies in understanding molecular interactions (Murcko & Dipaola, 1992).

  • Electrical and Optical Applications : Novel tetrathiafulvalene analogues with ethylenedioxy groups have been used as single-component conductors, exhibiting noteworthy electrical conductivity and optical properties (Balodis et al., 2003).

  • Photodimerization Studies : The photodimerization behavior of certain ethylenedioxycoumarins under sunlight exposure has been studied, providing insights into the chemical reactions influenced by light (Kılıç, 2014).

  • Drug Analysis : (Ethylenedioxy)dimethanol derivatives have been utilized in analytical techniques for detecting amphetamine derivatives in urine samples, showcasing its application in forensic and pharmaceutical analysis (Nieddu et al., 2007).

  • Polymer Science : Research into degradable polymers for medical applications, involving compounds similar to (ethylenedioxy)dimethanol, has contributed to understanding their thermal and mechanical properties, crucial for biomedical engineering (Engelberg & Kohn, 1991).

properties

IUPAC Name

2-(hydroxymethoxy)ethoxymethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4/c5-3-7-1-2-8-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGYYDRIMBPOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCO)OCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041225
Record name 1,2-Bis[hydroxymethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethylenedioxy)dimethanol

CAS RN

3586-55-8
Record name (Ethylenedioxy)dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3586-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylol glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis[hydroxymethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylenedioxy)dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLOL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y772Z5O19G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.0 g 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base is dissolved in 60 mL methanol at 50° C. 1.05 equivalent (688.7 μL) of hydrochloric acid is added as a solution in 2 mL of methanol. The solution is let stand for 60 minutes at 50° C. The solution is cooled down to 42° C. and kept at this temperature for 15 minutes. A suspension of 4 mg of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide hydrochloride in methanol (40 mg)/water (0.4 mg) homogenized for 10 seconds in an ultrasonic bath is added. The suspension is let stand for 2.5 hours at 42° C., then cooled down in 7 hours at 20° C. The suspension remains at 20° C. for 56 hours. The suspension is not filtrated before analysis. The dimethanol solvate form SB of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide is obtained.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
688.7 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Ethylenedioxy)dimethanol
Reactant of Route 2
(Ethylenedioxy)dimethanol
Reactant of Route 3
(Ethylenedioxy)dimethanol
Reactant of Route 4
(Ethylenedioxy)dimethanol
Reactant of Route 5
Reactant of Route 5
(Ethylenedioxy)dimethanol
Reactant of Route 6
Reactant of Route 6
(Ethylenedioxy)dimethanol

Citations

For This Compound
48
Citations
HF Rabenau, G Kampf, J Cinatl, HW Doerr - Journal of Hospital Infection, 2005 - Elsevier
The recent severe acute respiratory syndrome (SARS) epidemic in Asia and Northern America led to broad use of various types of disinfectant in order to control the public spread of the …
Number of citations: 365 www.sciencedirect.com
D Stratev, I Vashin - Journal of FisheriesSciences. com, 2014 - academia.edu
The aim of the present study was to determine the sensitivity of Aeromonas hydrophila to disinfectants and to propose an efficient method for control of fish diseases caused by this …
Number of citations: 5 www.academia.edu
D Horejsh, G Kampf - International journal of hygiene and environmental …, 2011 - Elsevier
BACKGROUND: The emergence of Clostridium difficile ribotype 027 raised the question of sporicidal surface disinfectants are also effective against spores of C. difficile ribotype 027. …
Number of citations: 20 www.sciencedirect.com
M Hentz - ADHESION ADHESIVES&SEALANTS, 2013 - Springer
… In the past synergistic combinations of active ingredients, including ethylenedioxy dimethanol, methylchloroisothiazolinone and methylisothiazolinone, for example, were used to …
Number of citations: 0 link.springer.com
N Di Maiuta, S Hubschmid, N Giuliani… - International …, 2009 - Elsevier
Two different formaldehyde-degrading microorganisms, Pseudomonas putida and Methylobacterium extorquens, were isolated from calcium carbonate slurry containing the …
Number of citations: 22 www.sciencedirect.com
F Shaikh - Journal of Pediatric Critical Care, 2020 - journals.lww.com
The global pandemic involving severe acute respiratory syndrome–coronavirus-2 has tested the capacities of the best of the health-care system worldwide. We are in the middle of the …
Number of citations: 1 journals.lww.com
CPV Martins, CSF Xavier, L Cobrado - Journal of Hospital Infection, 2022 - Elsevier
… Glutaraldehyde 4% and ethylenedioxy dimethanol at different concentrations were also capable of causing more than 3.5 log10 reduction in SARS-CoV titre after 15 min in a …
Number of citations: 53 www.sciencedirect.com
M Hentz - researchgate.net
… In the past synergistic combinations of active ingredients, including ethylenedioxy dimethanol, methylchloroisothiazolinone and methylisothiazolinone, for example, were used to …
Number of citations: 0 www.researchgate.net
S Baraka-Lokmane, JM Boumera… - SPE Gas & Oil …, 2023 - onepetro.org
The study concerns a non-conventional field in the Middle East, where gas contains 4 mol% of H 2 S and 3 mol% of CO 2 . Gas is exported and production water is reinjected in the …
Number of citations: 0 onepetro.org
M Stipanicev, Ø Birketveit, VH Kvalheim… - SPE International …, 2018 - onepetro.org
Production of mature oil and gas fields often requires managing the related risks and limitations imposed by reservoir souring upon assets and production integrity. The corrosive effect …
Number of citations: 3 onepetro.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.